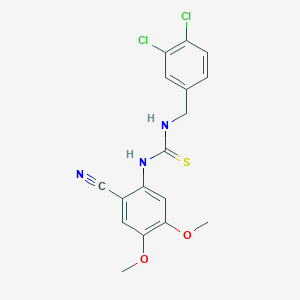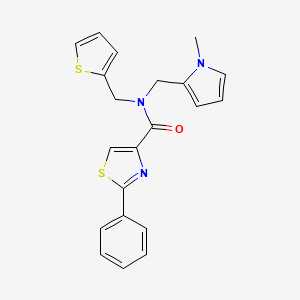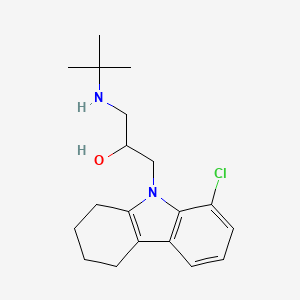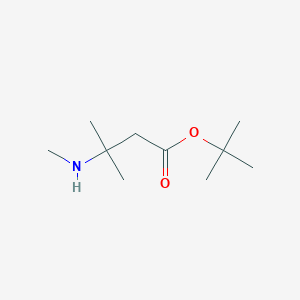![molecular formula C23H23FN6O2 B2558921 7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione CAS No. 331666-80-9](/img/structure/B2558921.png)
7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione, also known as FLAP inhibitor, is a chemical compound that has been gaining attention in the scientific community for its potential therapeutic applications. This compound is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators that are involved in various diseases.
Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Research on novel piperazine substituted naphthalimide compounds has highlighted their potential in luminescent applications and photo-induced electron transfer mechanisms. These compounds exhibit properties characteristic of pH probes, making them valuable in the development of sensors and imaging tools in scientific research. The study by Gan et al. (2003) on luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent serves as a reference for understanding how similar compounds could be applied in photophysical studies and sensor development (Gan, Chen, Chang, & Tian, 2003).
Antivirus Activity of Diketopiperazine Derivatives
The exploration of diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. has led to the discovery of compounds with modest to potent antivirus activities. This research showcases the potential of structurally diverse piperazine compounds in contributing to the development of new antiviral agents, especially against influenza A virus. Wang et al. (2013) provide insights into the antivirus potential of such compounds (Wang, Xi, Liu, Wang, Wang, Huang, & Zhu, 2013).
Environment-sensitive Fluorescent Ligands
Compounds incorporating the piperazine structure have been synthesized to serve as environment-sensitive fluorescent ligands for receptors such as human 5-HT1A receptors. These compounds, due to their fluorescent properties, have applications in biological research, allowing for the visualization of receptor expression and localization in cellular studies. Lacivita et al. (2009) synthesized a series of such compounds, demonstrating their utility in fluorescence microscopy (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Antiproliferative and Erythroid Differentiation Activities
Piperazine derivatives have been tested for their antiproliferative activities and their ability to induce erythroid differentiation, especially in the context of leukemia. Such studies contribute to the ongoing search for novel therapeutic agents in cancer treatment. Saab et al. (2013) investigated the efficacy of piperazine and triphenyl derivatives against K-562 human chronic myelogenous leukemia, highlighting the potential of these compounds in antiproliferative and differentiation therapies (Saab, Dobmeier, Koenig, Fabri, Finotti, Borgatti, Lampronti, Bernardi, Efferth, & Gambari, 2013).
properties
IUPAC Name |
7-benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-5-3-2-4-6-16)22(25-20)29-13-11-28(12-14-29)18-9-7-17(24)8-10-18/h2-10H,11-15H2,1H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJDEZVDFBJUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-8-(4-(4-fluorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)


![2,5-Dimethyl-7-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2558843.png)
![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2558845.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2558848.png)
![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)
![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2558856.png)
